2-(Bromomethyl)-3-cyanobenzoic acid
Description
2-(Bromomethyl)-3-cyanobenzoic acid is a brominated aromatic compound featuring a cyano group and a carboxylic acid substituent. It is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive bromomethyl group facilitates alkylation or cross-coupling reactions, while the cyano and carboxylic acid moieties enhance its versatility in forming heterocycles or metal complexes .
Properties
Molecular Formula |
C9H6BrNO2 |
|---|---|
Molecular Weight |
240.05 g/mol |
IUPAC Name |
2-(bromomethyl)-3-cyanobenzoic acid |
InChI |
InChI=1S/C9H6BrNO2/c10-4-8-6(5-11)2-1-3-7(8)9(12)13/h1-3H,4H2,(H,12,13) |
InChI Key |
GCIUNTYETWYNJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)CBr)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-cyanobenzoic acid typically involves the bromination of 3-cyanobenzoic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the benzylic position.
Industrial Production Methods
Industrial production methods for 2-(Bromomethyl)-3-cyanobenzoic acid may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-cyanobenzoic acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Nucleophilic Substitution: Products such as azido derivatives, thiocyanate derivatives, or ethers.
Oxidation: Products like carboxylic acids or ketones.
Reduction: Products like primary amines.
Scientific Research Applications
2-(Bromomethyl)-3-cyanobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-3-cyanobenzoic acid involves its reactivity at the bromomethyl and cyano functional groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives. The cyano group can participate in reduction reactions, forming amines that can further react to form more complex structures .
Comparison with Similar Compounds
Research Findings :
- Bromomethyl and cyano groups synergistically enhance electrophilicity and coordination capacity in 2-(Bromomethyl)-3-cyanobenzoic acid compared to analogs .
- The absence of either substituent reduces its utility in Suzuki-Miyaura couplings or nitrile-mediated cyclizations .
Critical Gaps in Current Evidence
- Spectroscopic or crystallographic data for structural comparisons.
- Thermodynamic properties (e.g., melting point, solubility) relative to analogs.
- Toxicity or stability profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
